molecular formula C20H13ClN4O5S2 B2508461 3-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 886897-38-7

3-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2508461
CAS No.: 886897-38-7
M. Wt: 488.92
InChI Key: JFJVBYKGFWWGCD-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H13ClN4O5S2 and its molecular weight is 488.92. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study explored the synthesis of fluoro-substituted sulphonamide benzothiazole compounds, which share structural similarities with 3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide. These compounds were screened for antimicrobial activity, indicating the potential of such structures in developing new antimicrobial agents (Jagtap et al., 2010).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides, structurally related to the compound , have been synthesized and demonstrated cardiac electrophysiological activity. These compounds, including variants like N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, show potential as selective class III antiarrhythmic agents (Morgan et al., 1990).

Synthesis of Thiadiazoloquinazolinone Derivatives

Research on cyclocondensation of 1,3,4-thiadiazol-2-amines with halobenzoyl chlorides led to the synthesis of nitro and sulfonamide derivatives of thiadiazoloquinazolinones. This work highlights the chemical versatility and potential applications of sulfonamide structures in synthesizing novel organic compounds with possible pharmacological properties (Shlenev et al., 2017).

Antimalarial and Antiviral Properties

A study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, leading to the synthesis of compounds with significant in vitro antimalarial activity. These findings suggest the potential of sulfonamide-based compounds in treating diseases like malaria and even COVID-19, through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Future Directions

The future directions for “3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide” and similar compounds could involve further exploration of their potential anti-inflammatory properties . Additionally, molecular docking studies could be performed to understand the interaction of these compounds with their protein receptors .

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O5S2/c21-13-4-7-16(8-5-13)32(29,30)24-14-3-1-2-12(10-14)19(26)23-20-22-17-9-6-15(25(27)28)11-18(17)31-20/h1-11,24H,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJVBYKGFWWGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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